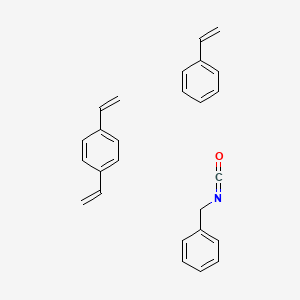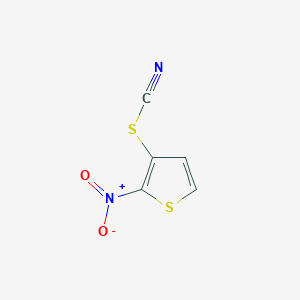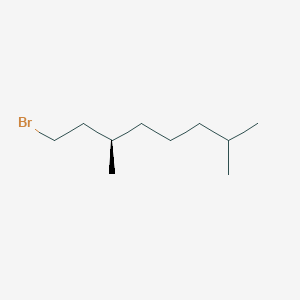
(R)-1-bromo-3,7-dimethyloctane
概述
描述
®-1-bromo-3,7-dimethyloctane is an organic compound that belongs to the class of alkyl halides. It is characterized by the presence of a bromine atom attached to the first carbon of an octane chain, which also has methyl groups at the third and seventh positions. This compound is chiral, meaning it has a non-superimposable mirror image, and the ®-configuration indicates the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-bromo-3,7-dimethyloctane typically involves the bromination of ®-3,7-dimethyloctane. One common method is the free radical bromination, where ®-3,7-dimethyloctane is treated with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under ultraviolet light. The reaction proceeds via a radical mechanism, leading to the formation of ®-1-bromo-3,7-dimethyloctane.
Industrial Production Methods
In an industrial setting, the production of ®-1-bromo-3,7-dimethyloctane may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can optimize the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions
®-1-bromo-3,7-dimethyloctane can undergo various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions (SN1 and SN2) where the bromine atom is replaced by a nucleophile such as hydroxide (OH-), cyanide (CN-), or amine (NH2-).
Elimination Reactions: Under strong basic conditions, ®-1-bromo-3,7-dimethyloctane can undergo elimination reactions (E1 and E2) to form alkenes.
Oxidation and Reduction: Although less common, the compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are usually carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt) are used, often in alcoholic solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major products are alkenes, such as 3,7-dimethyloct-1-ene.
Oxidation and Reduction: Products can vary widely, including alcohols, ketones, or alkanes.
科学研究应用
®-1-bromo-3,7-dimethyloctane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound for investigating the metabolic pathways of halogenated hydrocarbons.
Medicine: Research into the biological activity of ®-1-bromo-3,7-dimethyloctane and its derivatives can lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of ®-1-bromo-3,7-dimethyloctane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted mechanism in SN2 reactions. In elimination reactions, the compound undergoes deprotonation to form a double bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
1-bromo-3,7-dimethyloctane: The non-chiral version of the compound.
(S)-1-bromo-3,7-dimethyloctane: The enantiomer of ®-1-bromo-3,7-dimethyloctane.
1-chloro-3,7-dimethyloctane: A similar compound with chlorine instead of bromine.
1-iodo-3,7-dimethyloctane: A similar compound with iodine instead of bromine.
Uniqueness
®-1-bromo-3,7-dimethyloctane is unique due to its chiral nature and the presence of a bromine atom, which imparts specific reactivity and selectivity in chemical reactions. Its enantiomer, (S)-1-bromo-3,7-dimethyloctane, has different stereochemical properties, leading to distinct biological and chemical behavior.
属性
IUPAC Name |
(3R)-1-bromo-3,7-dimethyloctane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSUDZKDSKCYJP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


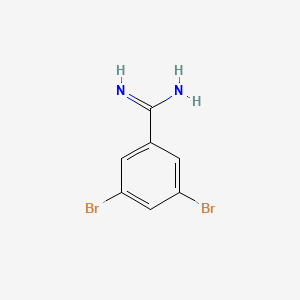

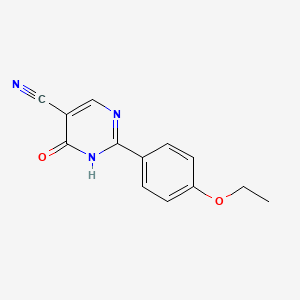
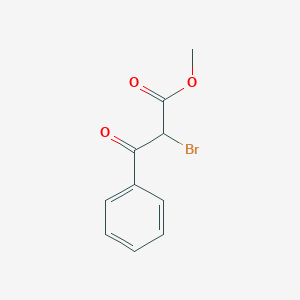
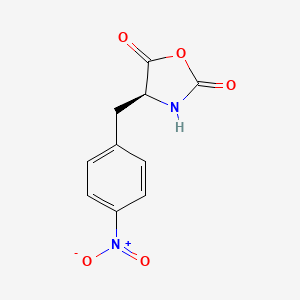
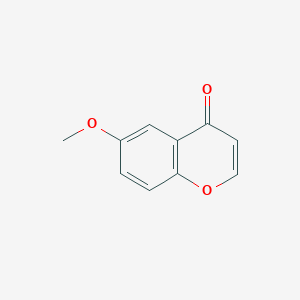
![2-(5-Chlorobenzo[d]oxazol-2-yl)-N1-propylbenzene-1,4-diamine](/img/structure/B3273971.png)
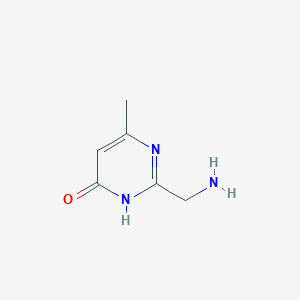
![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B3273985.png)
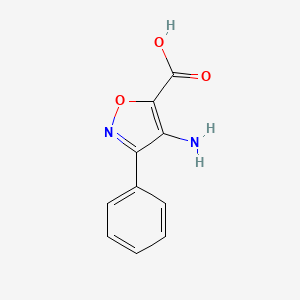
![4-methyl-N-[2-[2-[2-[(4-methylphenyl)sulfonylamino]ethoxy]ethoxy]ethyl]benzenesulfonamide](/img/structure/B3273998.png)
